molecular formula C13H8BrClO B1272328 (4-Bromophenyl)(4-chlorophenyl)methanone CAS No. 27428-57-5

(4-Bromophenyl)(4-chlorophenyl)methanone

Cat. No. B1272328
CAS RN: 27428-57-5
M. Wt: 295.56 g/mol
InChI Key: FYMCXGILCMIOKD-UHFFFAOYSA-N
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Description

The compound "(4-Bromophenyl)(4-chlorophenyl)methanone" is a benzophenone derivative characterized by the presence of bromine and chlorine substituents on the phenyl rings. Benzophenone derivatives are known for their diverse applications in organic synthesis, material science, and pharmaceuticals due to their unique chemical properties and structural motifs.

Synthesis Analysis

The synthesis of related benzophenone derivatives has been reported in various studies. For instance, a 7-step procedure for synthesizing enantiomerically pure diarylethanes starting from a related methanone compound was developed, highlighting the importance of chiral resolution in obtaining optically pure enantiomers . Another study reported the synthesis of a (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone by oxidation, demonstrating the reactivity of such compounds towards sulfur- and oxygen-containing nucleophiles . These studies provide insights into the synthetic routes that could potentially be applied to "(4-Bromophenyl)(4-chlorophenyl)methanone".

Molecular Structure Analysis

X-ray diffraction methods have been employed to determine the crystal structures of similar benzophenone derivatives. For example, a compound with a (4-chlorobenzoyloxy) substituent was characterized, revealing discrepancies between the bond lengths of the ketone and ester groups and the presence of intermolecular hydrogen bonds . The crystal structure of another derivative, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, was also elucidated, showing the importance of intermolecular interactions in stabilizing the molecular conformation . These findings suggest that "(4-Bromophenyl)(4-chlorophenyl)methanone" may exhibit similar structural features and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of benzophenone derivatives towards various nucleophiles has been studied, as seen in the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its subsequent reactions . These reactions are crucial for the functionalization of the benzophenone core and can lead to a wide range of products with different properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structures. For instance, the redetermination of the structure of a (4-chlorophenyl)(2,4,6-trimethylphenyl)methanone at a lower temperature revealed disorder in an ethyl group, which did not lead to a phase transition as observed in related compounds . Another study on a hydroxy-substituted benzophenone derivative showed the presence of an intramolecular hydrogen bond and the absence of directional interactions beyond van der Waals contacts in the crystal structure . These studies indicate that substituents on the benzophenone core can significantly affect the compound's physical state and intermolecular interactions.

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : The compound “(4-Bromophenyl)(4-chlorophenyl)methanone” has been synthesized and characterized in the context of medicinal chemistry . It is a type of benzophenone, a class of compounds that have been extensively studied due to their diverse biological and chemical properties .
  • Methods of Application or Experimental Procedures : The compound was synthesized and characterized using spectroscopic methods (HRMS, IR and 1NMR) and single crystal X-ray diffraction studies . Molecular docking and Hirshfeld surface analysis were also performed .
  • Results or Outcomes : The compound was found to crystallize in the monoclinic space group with specific cell parameters . The docking analysis of the compound was executed with an anti-cancer target with hER-α protein . The proficiency of benzophenone analogues as chemotherapeutic agents, especially as anti-inflammatory, is well documented .

Benzophenones are used in a variety of fields, including medicinal chemistry, materials science, and organic synthesis . They can act as photoinitiators in UV-curing applications, as well as additives in plastic polymers to prevent UV degradation . In medicinal chemistry, benzophenones have been studied for their potential anti-cancer, anti-inflammatory, and anti-microbial properties .

Benzophenones are used in a variety of fields, including medicinal chemistry, materials science, and organic synthesis . They can act as photoinitiators in UV-curing applications, as well as additives in plastic polymers to prevent UV degradation . In medicinal chemistry, benzophenones have been studied for their potential anti-cancer, anti-inflammatory, and anti-microbial properties .

Safety And Hazards

The safety information for (4-Bromophenyl)(4-chlorophenyl)methanone indicates that it has hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P301+P312, P302+P352, P304+P340, and P305+P351+P338 .

properties

IUPAC Name

(4-bromophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMCXGILCMIOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373601
Record name (4-bromophenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(4-chlorophenyl)methanone

CAS RN

27428-57-5
Record name (4-bromophenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromophenyl)(4-chlorophenyl)methanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Qu, Y Guo, J Zhang, Z Zhou - Chemical Science, 2023 - pubs.rsc.org
Quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) methods were applied to systematically investigate the temperature-dependent phosphorescence …
Number of citations: 5 pubs.rsc.org
M Bian, Z Zhao, Y Li, Q Li, Z Chen, D Zhang… - Journal of Materials …, 2018 - pubs.rsc.org
A deep-blue emitter 1-(10-(4-methoxyphenyl)anthracen-9-yl)-4-(10-(4-cyanophenyl)anthracen-9-yl)tetraphenylethene (TPEA) has been successfully prepared by a combinational …
Number of citations: 44 pubs.rsc.org

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